molecular formula C12H8N2O B571711 1H-Naphtho[1,2-D]imidazole-2-carbaldehyde CAS No. 115122-03-7

1H-Naphtho[1,2-D]imidazole-2-carbaldehyde

Cat. No.: B571711
CAS No.: 115122-03-7
M. Wt: 196.209
InChI Key: NIVDYABRPRAZJV-UHFFFAOYSA-N
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Description

1H-Naphtho[1,2-D]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of naphthoimidazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing naphtho[1,2-d]imidazole derivatives involves a cobalt-catalyzed electrophilic ortho C–H amination/cyclization/directing group removal cascade. This method uses O-benzoloxyamines and paraformaldehyde as a one-carbon synthon . The reaction conditions are simple and allow easy handling, making this methodology valuable and appealing .

Industrial Production Methods

The use of earth-abundant cobalt catalysts and straightforward reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1H-Naphtho[1,2-D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphtho[1,2-d]imidazole-2-carboxylic acid, while reduction may produce naphtho[1,2-d]imidazole-2-methanol .

Scientific Research Applications

1H-Naphtho[1,2-D]imidazole-2-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Naphtho[1,2-D]imidazole-2-carbaldehyde is unique due to its specific structural features, which confer distinct optical and biological properties. Its ability to act as a fluorescent probe and its cytotoxic activity against cancer cells make it particularly valuable in biomedical research .

Properties

CAS No.

115122-03-7

Molecular Formula

C12H8N2O

Molecular Weight

196.209

IUPAC Name

3H-benzo[e]benzimidazole-2-carbaldehyde

InChI

InChI=1S/C12H8N2O/c15-7-11-13-10-6-5-8-3-1-2-4-9(8)12(10)14-11/h1-7H,(H,13,14)

InChI Key

NIVDYABRPRAZJV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(N3)C=O

Synonyms

1H-Naphth[1,2-d]imidazole-2-carboxaldehyde(9CI)

Origin of Product

United States

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